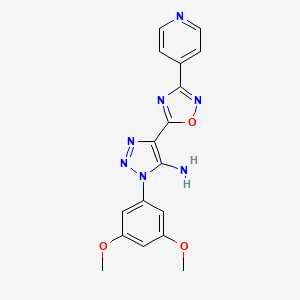
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives, including compounds related to N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, often involves nucleophilic substitution reactions and the use of isocyanides and semicarbazones in Ugi reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves Ugi reactions followed by treatment with sodium ethoxide, showcasing the synthetic routes available for triazine derivatives (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of triazine compounds has been elucidated through X-ray diffraction and DFT studies, indicating the planarity and conjugation within the molecular framework. These studies help in understanding the electron distribution and potential reactivity of the molecule (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including thermal decomposition and reactions with diazomethane to form O-methyl derivatives. These reactions are essential for modifying the chemical structure and studying the reactivity of such compounds (Dovlatyan & Dovlatyan, 1980).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined using techniques like X-ray diffraction and are influenced by the molecular structure and intermolecular interactions within the crystal lattice (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental for their utilization in chemical synthesis and potential applications. Studies involving electro-oxidation and thermolysis provide insights into these properties and the mechanisms of their reactions (Cariou et al., 1993).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that triazine derivatives, which share structural similarities with N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds demonstrate significant inhibition efficiencies, attributed to their adsorption on metal surfaces, suggesting potential applications in protecting metal infrastructure against corrosion (Singh et al., 2018).
Microbial Metabolism and Environmental Safety
Another study focused on Triflusulfuron methyl, a compound related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, explored its microbial metabolism, revealing rapid breakdown by Streptomyces griseolus. This suggests that compounds with similar structures could be environmentally safe as they undergo rapid degradation, minimizing potential ecological impact (Dietrich et al., 1995).
Synthesis and Pharmacological Activity
The synthesis and examination of pharmacological activities of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, have been conducted. One of the derivatives demonstrated balanced gastrointestinal prokinetic and antiemetic activities, highlighting the potential of such compounds in developing new therapeutic agents (Sakaguchi et al., 1992).
Serotonin Receptor Antagonism
A study on the design and synthesis of 6-Chloro-3,4-dihydro-4-methyl-2H-1,4- benzoxazine-8-carboxamide derivatives, which bear structural resemblance to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, revealed potent serotonin-3 (5-HT3) receptor antagonistic activity. This suggests the potential application of such compounds in treating conditions related to serotonin regulation (Kuroita et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWFXRLDJHJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)








![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

